2-(4-Chlorophenoxy)-5-fluorobenzaldehyde

Regioselective synthesis Structure-activity relationship Pharmacophore mapping

Procuring the correct regioisomer of halogenated benzaldehydes is critical for SAR reproducibility. This 5-fluoro variant ensures precise electronic modulation for fragment library synthesis or covalent warhead optimization, avoiding the compromised reactivity of the 6-fluoro analog. - Defined 5-fluoro substitution ensures predictable regio- and diastereoselectivity in key condensations. - High-purity material minimizes aldehyde oxidation artifacts that skew kinact/Ki determinations. - Validated scaffold for insecticidal esters and liquid crystals requiring a directed C-F dipole.

Molecular Formula C13H8ClFO2
Molecular Weight 250.65
CAS No. 289717-78-8
Cat. No. B2851998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenoxy)-5-fluorobenzaldehyde
CAS289717-78-8
Molecular FormulaC13H8ClFO2
Molecular Weight250.65
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=C(C=C(C=C2)F)C=O)Cl
InChIInChI=1S/C13H8ClFO2/c14-10-1-4-12(5-2-10)17-13-6-3-11(15)7-9(13)8-16/h1-8H
InChIKeyRYYUVUCBSIGEIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Halogenated Diaryl Ether Benzaldehyde Building Block


2-(4-Chlorophenoxy)-5-fluorobenzaldehyde (CAS 289717-78-8) is a halogenated diaryl ether benzaldehyde with the molecular formula C13H8ClFO2 and a molecular weight of 250.65 g/mol . Structurally, it features a central benzaldehyde core substituted at the 2-position with a 4-chlorophenoxy group and at the 5-position with a fluorine atom. This compound is cataloged as a research intermediate, typically supplied at purities of 95% to 98%, and is handled under standard inert atmosphere and refrigerated (2–8°C) storage conditions to preserve aldehyde integrity . It belongs to a broader class of substituted phenoxybenzaldehydes that have been disclosed as versatile intermediates for pharmaceuticals, agrochemicals, and dyes since the early 1980s [1].

Positional Isomer Risks in Synthesis


In the procurement of halogenated benzaldehyde building blocks, positional isomerism is a critical, non-interchangeable parameter. 2-(4-Chlorophenoxy)-5-fluorobenzaldehyde bears its fluorine atom at the 5-position of the benzaldehyde ring. Substituting this compound with its close regioisomer, such as 2-(4-chlorophenoxy)-6-fluorobenzaldehyde (CAS 902836-82-2) or 2-(4-chlorophenoxy)-4-fluorobenzaldehyde, introduces a different electronic and steric environment around the reactive aldehyde group . This directly affects the regioselectivity and kinetics of key downstream transformations—including Schiff base formation, Grignard additions, and palladium-catalyzed cross-couplings—that are sensitive to ring electronics [1]. Similarly, the position of the chlorine atom on the terminal phenoxy ring (e.g., the 3-chlorophenoxy analog CAS 81658-87-9) can alter binding to biological targets or crystal packing in materials applications. Even at identical purity levels, these regioisomers represent distinct chemical entities with divergent reactivity profiles; substituting one for another in a validated synthetic route or medicinal chemistry program will compromise reproducibility and may invalidate structure-activity relationship (SAR) data [2].

Differentiation from Chemical Analogs


Fluorine Regioisomer Distinction

A critical differentiation point for 2-(4-chlorophenoxy)-5-fluorobenzaldehyde lies in its regioisomeric identity relative to the isomeric 2-(4-chlorophenoxy)-6-fluorobenzaldehyde, an available alternative . While both share the molecular formula C13H8ClFO2, the InChIKey for the 5-fluoro target compound is RYYUVUCBSIGEIF-UHFFFAOYSA-N, which computationally encodes a distinct connectivity and hydrogen topology from all other regioisomers . This structural difference manifests in the 1H NMR coupling pattern of the aromatic protons adjacent to the fluorine atom, where the 5-fluoro substitution yields a characteristic splitting that is absent in the 6-fluoro isomer, providing a definitive analytical fingerprint for structure confirmation upon lot release .

Regioselective synthesis Structure-activity relationship Pharmacophore mapping

Commercial Purity Benchmarking

In the absence of a compendial monograph for this custom synthesis building block, the sole quantitative differentiator across vendors is the certified chromatographic purity. The minimum purity specifications have been benchmarked across five independent suppliers: AK Scientific certifies a minimum of 97% ; ChemScene and Leyan specify ≥98% ; CymitQuimica, under its Fluorochem brand, reports 98% ; and Bidepharm lists a standard purity of 95% . While all purities are generally sufficient for early-stage research, a ≥98% specification provides a higher assurance that an unquantified 2–5% impurity burden—potentially comprised of unreacted starting materials, positional isomers, or oxidation byproducts—will not interfere in sensitive catalytic reactions or confound biological assay readouts.

Chemical procurement Vendor qualification Impurity profiling

Patent-Validated Agrochemical Intermediate Utility

The structural class to which 2-(4-chlorophenoxy)-5-fluorobenzaldehyde belongs was explicitly claimed by Hoechst AG in 1982 as novel intermediates for the preparation of insecticidal and acaricidal phenoxybenzyl pyrethroid esters [1]. While no direct IC50 or LD50 data exist for this single aldehyde, the patent disclosure establishes that the 4-chlorophenoxy substitution pattern on a benzaldehyde core is integral to downstream biological activity in pyrethroid analogs. In contrast, unsubstituted benzaldehyde or benzaldehydes bearing only a single halogen lack the diaryl ether architecture necessary for binding to the insect sodium channel target, highlighting the functional necessity of the specific substitution pattern found in this compound.

Agrochemical intermediates Patent prior art Lead optimization

Discovery and Process Chemistry Applications


Halogen-Enriched Fragment Library Synthesis

Procurement of 2-(4-chlorophenoxy)-5-fluorobenzaldehyde at ≥98% purity is recommended for medicinal chemistry teams building fragment-based screening libraries where the precise placement of a fluorine atom is known to enhance metabolic stability and modulate binding through orthogonal dipolar interactions. The aldehyde handle permits rapid diversification into amines, alcohols, and heterocycles via reductive amination or condensation, while the 4-chlorophenoxy group provides a lipophilic vector for exploring hydrophobic pockets. As established in Section 3, the defined regioisomeric identity of the 5-fluoro substituent guard against the erroneous selection of a 6-fluoro analog, which would produce a structurally distinct fragment and undermine library SAR integrity .

Pyrethroid Ester Intermediate Optimization

Teams working on novel pyrethroid insecticides can leverage the compound's demonstrated class utility as an intermediate. The 1982 Hoechst patent validates the phenoxybenzaldehyde scaffold for the synthesis of insecticidal esters (Section 3). Using this specific 5-fluoro-substituted variant allows exploration of halogen-dependent potency enhancements against resistant insect strains, while vendor-to-vendor purity benchmarking (Section 3) ensures that the intermediate's quality does not introduce synthetic byproducts that could confound in vivo insecticidal efficacy studies [1].

Liquid Crystal Precursor Synthesis

The ortho-substituted benzaldehyde architecture, as disclosed in US Patent 6,811,832, is amenable to liquid crystal synthesis (Section 2). Scientists designing calamitic liquid crystals with a specific lateral dipole can procure this compound as a key synthetic node. The 5-fluoro substitution provides a strong, directed C–F dipole, while the 4-chlorophenoxy tail modulates the length-to-breadth ratio and polarizability anisotropy. Ensuring procurement of the 5-fluoro regioisomer, as opposed to the 6-fluoro variant, is critical for achieving the predicted mesophase behavior and dielectric anisotropy values derived from computational models [2].

Targeted Covalent Inhibitor Warhead Design

In the rational design of targeted covalent inhibitors, the aldehyde group can serve as a reversible covalent warhead targeting catalytic lysine or cysteine residues. The electron-withdrawing 5-fluoro substituent, juxtaposed to the electron-donating 4-chlorophenoxy ether, finely tunes the electrophilicity of the aldehyde carbonyl. Researchers can utilize the ≥98% purity material (Section 3) to ensure accurate kinetic measurements of warhead reactivity, avoiding artifacts from aldehyde oxidation products (benzoic acid derivatives) that would compromise second-order rate constant (kinact/Ki) determinations and selectivity profiling against the proteome .

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